
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is a synthetic organic compound that features a pyrazine ring substituted with amino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyrazine-2-amine.
Reaction with Acetylating Agent: The amine group is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride under basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl benzoate
- 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl propionate
Uniqueness
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is unique due to its specific substitution pattern on the pyrazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H8Cl2N4O3 |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
[1-[(6-amino-3,5-dichloropyrazin-2-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14) |
InChI Key |
MJFSZPKJHBNHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=O)NC1=NC(=C(N=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


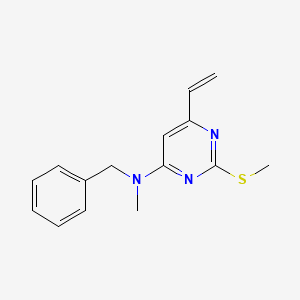
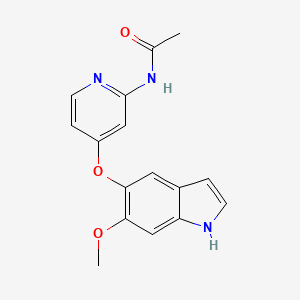

![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
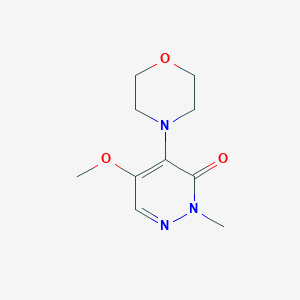
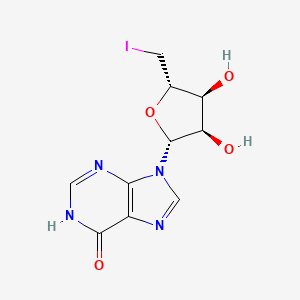
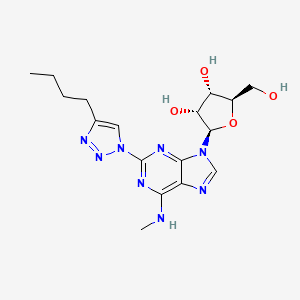

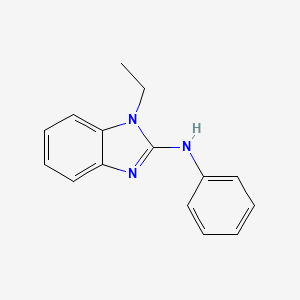
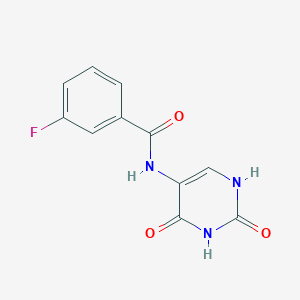

![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
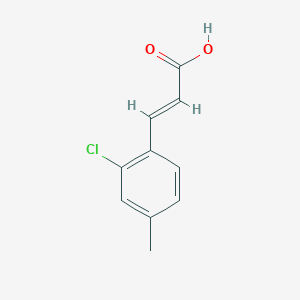
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
